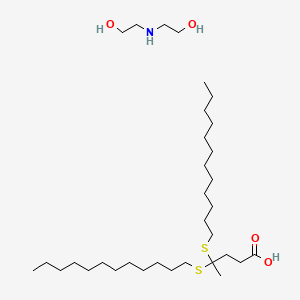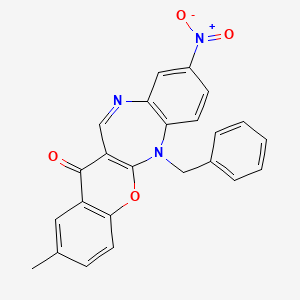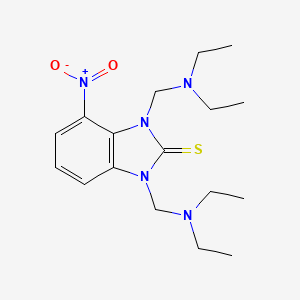
Adamantanyl trihydroxybenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Adamantanyl trihydroxybenzamide is a compound that combines the unique structural features of adamantane and trihydroxybenzamide. Adamantane is a polycyclic hydrocarbon known for its stability and rigidity, while trihydroxybenzamide contains three hydroxyl groups attached to a benzamide structure. This combination results in a compound with interesting chemical and physical properties, making it valuable in various scientific and industrial applications .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of adamantanyl trihydroxybenzamide typically involves the reaction of adamantane derivatives with trihydroxybenzamide under specific conditions. One common method is the reaction between halide-adamantanes and trihydroxybenzamide in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature .
Industrial Production Methods
Industrial production of this compound may involve more scalable methods, such as continuous flow synthesis. This method allows for the efficient production of large quantities of the compound by continuously feeding reactants into a reactor and collecting the product. The reaction conditions are optimized to ensure high yield and purity .
Analyse Des Réactions Chimiques
Types of Reactions
Adamantanyl trihydroxybenzamide undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The carbonyl group in the benzamide can be reduced to an amine.
Substitution: The hydroxyl groups can be substituted with other functional groups, such as halides or alkyl groups
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents such as thionyl chloride (SOCl2) or alkyl halides can be used for substitution reactions
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amines and reduced benzamide derivatives.
Substitution: Halogenated or alkylated derivatives
Applications De Recherche Scientifique
Adamantanyl trihydroxybenzamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex molecules and polymers.
Biology: Investigated for its potential as an antioxidant and its ability to protect cells from oxidative stress.
Medicine: Explored for its potential use in drug delivery systems and as a therapeutic agent for various diseases.
Industry: Utilized in the production of high-performance materials and coatings
Mécanisme D'action
The mechanism of action of adamantanyl trihydroxybenzamide involves its interaction with molecular targets and pathways. The hydroxyl groups can participate in hydrogen bonding and redox reactions, while the adamantane moiety provides structural stability. This combination allows the compound to interact with enzymes, receptors, and other biomolecules, modulating their activity and leading to various biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
Adamantane: A polycyclic hydrocarbon with applications in drug delivery and surface recognition.
Trihydroxybenzamide: A benzamide derivative with antioxidant properties.
Uniqueness
Adamantanyl trihydroxybenzamide is unique due to its combination of adamantane and trihydroxybenzamide structures. This results in a compound with enhanced stability, solubility, and biological activity compared to its individual components. Its ability to undergo various chemical reactions and its wide range of applications make it a valuable compound in scientific research and industry .
Propriétés
Numéro CAS |
343346-17-8 |
|---|---|
Formule moléculaire |
C17H21NO4 |
Poids moléculaire |
303.35 g/mol |
Nom IUPAC |
N-(1-adamantyl)-3,4,5-trihydroxybenzamide |
InChI |
InChI=1S/C17H21NO4/c19-13-4-12(5-14(20)15(13)21)16(22)18-17-6-9-1-10(7-17)3-11(2-9)8-17/h4-5,9-11,19-21H,1-3,6-8H2,(H,18,22) |
Clé InChI |
MIMTTZYNPWMLJS-UHFFFAOYSA-N |
SMILES canonique |
C1C2CC3CC1CC(C2)(C3)NC(=O)C4=CC(=C(C(=C4)O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















